molecular formula C5H12O2 B042991 2,2-Dimethoxypropane CAS No. 77-76-9

2,2-Dimethoxypropane

Cat. No. B042991
CAS RN: 77-76-9
M. Wt: 104.15 g/mol
InChI Key: HEWZVZIVELJPQZ-UHFFFAOYSA-N
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Description

2,2-Dimethoxypropane (DMP) is an organic compound with the formula (CH3)2C(OCH3)2 . It is a colorless liquid and is the product of the condensation of acetone and methanol . DMP is used as a water scavenger in water-sensitive reactions .


Synthesis Analysis

2,2-Dimethoxypropane is produced by the equilibrium-controlled reaction of acetone with methanol . It is also used as a dehydrating agent for the removal of water from water-sensitive organic reactions .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethoxypropane is C5H12O2 . It is also known by other names such as acetone dimethyl acetal .


Chemical Reactions Analysis

DMP reacts with water to produce methanol and acetone . This reaction has been employed in a method for the quantification of water in natural products by gas-liquid chromatography .


Physical And Chemical Properties Analysis

2,2-Dimethoxypropane is a colorless transparent liquid with the smell of acetone . It has a density of 0.85 g/cm3, a melting point of -47 °C, and a boiling point of 83 °C . It is moderately soluble in water .

Scientific Research Applications

Dehydration of Biological Samples

DMP is widely used as a dehydrating agent for biological samples. This application is crucial in sample preparation for electron microscopy . By reacting with water, DMP produces methanol and acetone, effectively removing moisture from biological specimens without causing significant structural damage.

Intermediate in Synthesis of Vitamins

DMP serves as an intermediate in the synthesis of essential vitamins such as Vitamin E and Vitamin A . These vitamins are vital for various bodily functions, including vision, immune system performance, and skin health.

Production of Carotenoids

In the field of carotenoid synthesis, such as astaxanthin , DMP is utilized as a key intermediate . Astaxanthin is a powerful antioxidant with applications ranging from dietary supplements to aquaculture.

Preparation of 1,2-Diols and Acetonides

Researchers employ DMP in the preparation of 1,2-diols and acetonides . These compounds have applications in organic synthesis and pharmaceuticals, serving as protective groups during chemical reactions.

Isopropylidene Derivatives of Sugars and Nucleosides

The compound is instrumental in creating isopropylidene derivatives of sugars and nucleosides . This process is significant in the modification of these molecules for enhanced stability and functionality in various biochemical applications.

Synthesis of Methyl Esters and Enol Ethers

DMP is used in the synthesis of methyl esters of amino acids and enol ethers . Methyl esters are important for peptide synthesis, while enol ethers are valuable intermediates in organic chemistry.

Safety And Hazards

2,2-Dimethoxypropane is highly flammable and causes serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with protective gloves, eye protection, and face protection .

Future Directions

2,2-Dimethoxypropane is used in various fields such as the synthesis of vitamin E, vitamin A, and various carotenoids such as astaxanthin . It is also used as a reagent for the preparation of 1,2-diols, acetonides, isopropylidene derivatives of sugars, nucleosides, methyl esters of amino acids, and enol ethers .

properties

IUPAC Name

2,2-dimethoxypropane
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InChI

InChI=1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HEWZVZIVELJPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OC)OC
Source PubChem
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Molecular Formula

C5H12O2
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DSSTOX Substance ID

DTXSID7026441
Record name 2,2-Dimethoxypropane
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Molecular Weight

104.15 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name 2,2-Dimethoxypropane
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Product Name

2,2-Dimethoxypropane

CAS RN

77-76-9
Record name 2,2-Dimethoxypropane
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Record name 2,2-DIMETHOXYPROPANE
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Record name Propane, 2,2-dimethoxy-
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Record name Acetone-dimethyl acetal
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Synthesis routes and methods I

Procedure details

PGH is synthesized from tri(monocyclohexylammonium) 2-phosphoglycolate (Sigma-Aldrich Chemie GmBH, Germany), which is first converted into the free acid form using Dowex 50W-H+. Treatment of the 2-phosphoglycolic acid with 2,2-dimethoxypropane in methanol yielded the methyl ester 2PG, which is converted to PGH (Collins, K. D. (1974) J. Biol. Chem. 249:136-142). Purification of PGH to homogeneity is done on a DEAE Sephadex A-25 column using a 0-0.4 M lithium chloride gradient. Two consecutive purification columns are needed to obtain a product free of 2PG. PGH is isolated from LiCl by precipitation with barium salts (Lewis, D. J. & Lowe, G., (1977) Eu.r.J. Biochem. October, 17;80(1):119-33). The purity of the barium salt of PGH was confirmed by P NMR and H NMR and mass spectrometry. PGH solutions are prepared as described (Lewis & Lowe, 1977), and the concentration of dissolved PGH is determined spectrophotometrically (Collins, 1974).
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tri(monocyclohexylammonium) 2-phosphoglycolate
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Synthesis routes and methods II

Procedure details

Preparation of compounds 6 and 7 starting from compound 3 is shown in the synthesis scheme below. Compound 3 was prepared from 6-chloropurineriboside 1 and 3 (R)-aminotetrahydrofuran following the procedure reported earlier (U.S. Pat. No. 5,789,416). Protection of the 2′ and 3′ hydroxy groups as an acetonide with 2,2-dimethoxypropane in the presence of TsOH(cat.) gave 4. Reaction of 4 with CDI in THF followed by treatment with 40% aq.methylamine gave carbamate 5. Deprotection of the 2′,3′ acetonide with 80% AcOH/water at 80-90 C. gave carbamate 6. Esterification of 6 with acetic anhydride in pyridine gave diester 7.
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compound 3
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(R)-aminotetrahydrofuran
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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